molecular formula C4H9NS B117343 (3S)-Thiolan-3-amine CAS No. 144786-62-9

(3S)-Thiolan-3-amine

Cat. No. B117343
M. Wt: 103.19 g/mol
InChI Key: GBNRIMMKLMTDLW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-Thiolan-3-amine is a chemical compound that is commonly used in scientific research due to its unique properties. It is a cyclic amine that contains a thiol group, which makes it highly reactive and useful for various applications.

Mechanism Of Action

The mechanism of action of (3S)-Thiolan-3-amine is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes through the thiol group. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3S)-Thiolan-3-amine are varied and depend on the specific application. It has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, (3S)-Thiolan-3-amine has been shown to have antitumor properties and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3S)-Thiolan-3-amine in lab experiments is its reactivity. The thiol group makes it highly reactive and useful for various applications. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using (3S)-Thiolan-3-amine is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the use of (3S)-Thiolan-3-amine in scientific research. One potential application is in the development of new drugs and pharmaceuticals. (3S)-Thiolan-3-amine can interact with biological molecules in a variety of ways, making it a promising candidate for drug development. Additionally, (3S)-Thiolan-3-amine could be used in the development of new materials and biomaterials due to its unique properties. Finally, further research is needed to better understand the mechanism of action of (3S)-Thiolan-3-amine and its potential applications in various fields.
Conclusion:
In conclusion, (3S)-Thiolan-3-amine is a highly reactive cyclic amine that is commonly used in scientific research. It has several applications in the synthesis of peptides and other biologically active molecules, as well as in the development of new drugs and pharmaceuticals. Its unique properties make it a promising candidate for various applications, but further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of (3S)-Thiolan-3-amine is a complex process that involves several steps. One of the most common methods used for its synthesis is the reduction of a thiazoline precursor with a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure (3S)-Thiolan-3-amine.

Scientific Research Applications

(3S)-Thiolan-3-amine has several scientific research applications due to its unique properties. It is commonly used as a building block in the synthesis of peptides and other biologically active molecules. It can also be used as a cross-linking agent for proteins and other biomolecules. Additionally, (3S)-Thiolan-3-amine is used in the development of new drugs and pharmaceuticals due to its ability to interact with biological molecules.

properties

CAS RN

144786-62-9

Product Name

(3S)-Thiolan-3-amine

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

(3S)-thiolan-3-amine

InChI

InChI=1S/C4H9NS/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m0/s1

InChI Key

GBNRIMMKLMTDLW-BYPYZUCNSA-N

Isomeric SMILES

C1CSC[C@H]1N

SMILES

C1CSCC1N

Canonical SMILES

C1CSCC1N

synonyms

3-Thiophenamine,tetrahydro-,(3S)-(9CI)

Origin of Product

United States

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